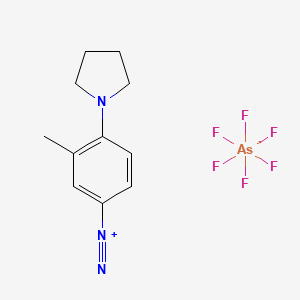
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) is a chemical compound with the molecular formula C11H14AsF6N3. This compound is part of the diazonium salts family, which are known for their versatility in organic synthesis. The presence of the pyrrolidinyl group and the hexafluoroarsenate anion makes this compound unique and useful in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) typically involves the diazotization of 3-methyl-4-(1-pyrrolidinyl)aniline. The process includes the following steps:
Diazotization: The aniline derivative is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Precipitation: The resulting diazonium salt is then precipitated as the hexafluoroarsenate salt by adding hexafluoroarsenic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions to facilitate the formation of azo compounds.
Reduction Reactions: Sodium sulfite or other reducing agents are commonly used.
Major Products
Substitution Reactions: Halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: 3-methyl-4-(1-pyrrolidinyl)aniline.
Wissenschaftliche Forschungsanwendungen
Benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of advanced materials, such as conducting polymers and nanomaterials.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Medicinal Chemistry: Investigated for its potential in drug development and pharmaceutical applications.
Wirkmechanismus
The mechanism of action of benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) involves the formation of reactive intermediates that can participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution, coupling, and reduction reactions. The hexafluoroarsenate anion stabilizes the diazonium cation, making it more manageable in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- Benzenediazonium sulfate
Comparison
Compared to other diazonium salts, benzenediazonium, 3-methyl-4-(1-pyrrolidinyl)-, hexafluoroarsenate(1-) offers unique reactivity due to the presence of the pyrrolidinyl group and the hexafluoroarsenate anion. These features enhance its stability and make it suitable for specific synthetic applications that other diazonium salts may not be able to perform as effectively.
Eigenschaften
CAS-Nummer |
27569-09-1 |
|---|---|
Molekularformel |
C11H14AsF6N3 |
Molekulargewicht |
377.16 g/mol |
IUPAC-Name |
hexafluoroarsenic(1-);3-methyl-4-pyrrolidin-1-ylbenzenediazonium |
InChI |
InChI=1S/C11H14N3.AsF6/c1-9-8-10(13-12)4-5-11(9)14-6-2-3-7-14;2-1(3,4,5,6)7/h4-5,8H,2-3,6-7H2,1H3;/q+1;-1 |
InChI-Schlüssel |
OUCQCNMAAYRJTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+]#N)N2CCCC2.F[As-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


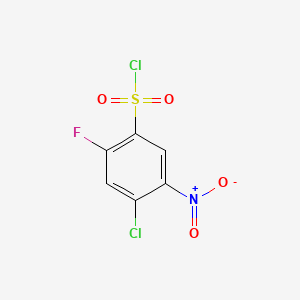
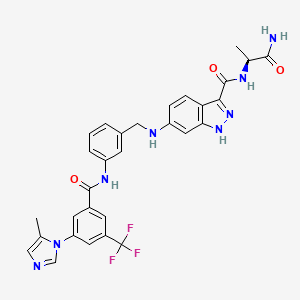
![[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester](/img/structure/B13430822.png)
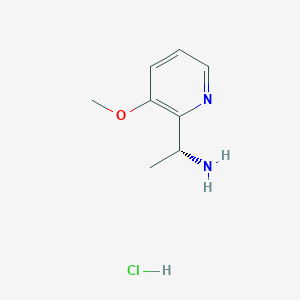
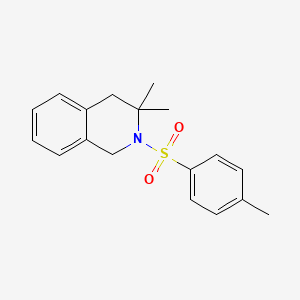

![N-[(3Alpha,5Beta,6Alpha,7Alpha)-6-Ethyl-3,7-dihydroxy-24-oxocholan-24-yl]-glycine Methyl Ester](/img/structure/B13430842.png)
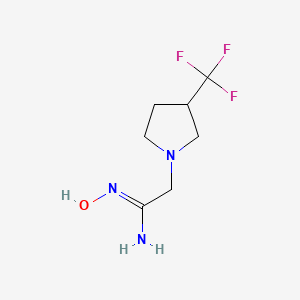
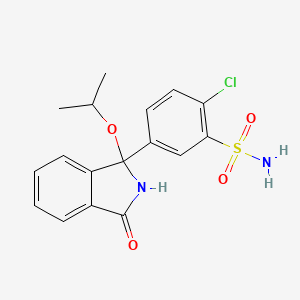
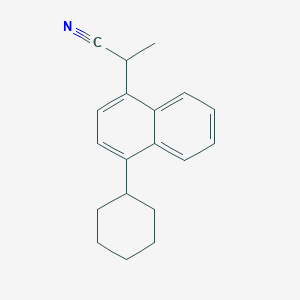
![(2S)-2-amino-6-[(2-hydroxy-1,1,3,3-tetramethylisoindol-5-yl)methoxycarbonylamino]hexanoic acid](/img/structure/B13430879.png)
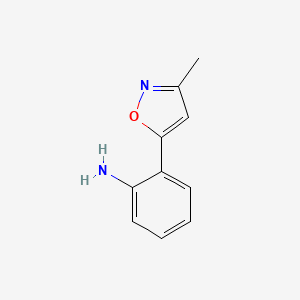

![2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13430897.png)
